Deferasirox Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-29-22(28)14-10-12-15(13-11-14)25-21(17-7-3-5-9-19(17)27)23-20(24-25)16-6-2-4-8-18(16)26/h2-13,26-27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUCUUVFSUCLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Deferasirox Methyl Ester
Established Synthetic Routes for Deferasirox (B549329) Methyl Ester
Esterification Reactions from Parent Compound Precursors
The primary and most direct method for the synthesis of Deferasirox methyl ester is through the esterification of its parent compound, Deferasirox. tandfonline.comrsc.org This process involves the reaction of Deferasirox with methanol (B129727) in the presence of an acid catalyst.
A common laboratory-scale synthesis involves refluxing a solution of Deferasirox in methanol with a few drops of concentrated sulfuric acid for an extended period. tandfonline.com One specific method details refluxing for 18 hours to achieve the desired product. tandfonline.com Another established procedure involves dissolving Deferasirox in an excess of methanol with sulfuric acid and refluxing for 8 hours. rsc.org The reaction converts the carboxylic acid group of Deferasirox into a methyl ester group, yielding this compound. tandfonline.com
The general reaction can be summarized as follows: Deferasirox + Methanol (in the presence of H₂SO₄) → this compound + Water
This esterification is a standard and well-documented chemical transformation, providing a reliable route to obtain this compound for research and as a reference standard. tandfonline.comrsc.org
Optimization of Reaction Conditions for Yield and Purity
The efficiency of the esterification reaction is dependent on several factors, including reaction time, temperature, and the concentration of the catalyst. Research has shown that refluxing Deferasirox in methanol with concentrated sulfuric acid for 18 hours can result in a yield of 87%. tandfonline.com
To enhance the purity and yield of this compound, optimization of these conditions is crucial. This includes controlling the temperature to maintain a steady reflux without causing degradation of the reactants or products. The amount of sulfuric acid used as a catalyst also plays a significant role; a sufficient amount is needed to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, but an excessive amount can lead to side reactions and purification challenges.
The purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or chromatography to remove any unreacted Deferasirox and other byproducts, ensuring a high-purity sample of this compound. tandfonline.com
Formation of this compound as a Process-Related Impurity
Investigation of Origin and Formation Pathways
This compound has been identified as a process-related impurity during the synthesis of Deferasirox. tandfonline.comtandfonline.comresearchgate.net Its formation is often linked to the use of methanol as a solvent during the synthesis or purification steps of the parent drug. tandfonline.comveeprho.com
Specifically, if the synthesis of Deferasirox involves a condensation reaction carried out in boiling methanol, the conditions are favorable for the esterification of the final product or any carboxylic acid-containing intermediates. tandfonline.com For instance, the condensation of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one with 4-hydrazinobenzoic acid in boiling methanol can lead to the formation of this compound as an impurity. tandfonline.comveeprho.com
The presence of acidic or basic conditions, which may be employed to catalyze the main reaction, can also facilitate this esterification side reaction. The level of this impurity can vary depending on the specific synthetic route and the purification methods employed. tandfonline.com
Impact of Synthetic Parameters on Impurity Profile
The synthetic parameters used in the production of Deferasirox have a direct impact on the impurity profile, including the levels of this compound. During process development, it has been observed that this impurity can form at levels up to 0.30% in the final reaction mixture as determined by High-Performance Liquid Chromatography (HPLC). tandfonline.com
The choice of solvent is a critical parameter. Using methanol as a reaction or recrystallization solvent at elevated temperatures significantly increases the likelihood of forming the methyl ester impurity. tandfonline.com Subsequent purification steps are essential to reduce the level of this impurity in the final active pharmaceutical ingredient (API). Through isolation and purification of the crude product, the level of this compound was reportedly reduced to 0.10% and further down to 0.02% in the final drug substance. tandfonline.com
Similarly, the use of ethanol (B145695) as a solvent can lead to the formation of the corresponding Deferasirox ethyl ester impurity. tandfonline.com This highlights the importance of careful solvent selection and control of reaction conditions to minimize the formation of ester-related impurities.
Chemical Modifications and Design of Analogs Incorporating Ester Linkages
Researchers have explored the chemical modification of Deferasirox by introducing ester linkages to create novel analogs with potentially altered properties. nih.govresearchgate.net These modifications are often aimed at improving characteristics such as cell permeability. utexas.edu
One approach involves the synthesis of amino acid derivatives of Deferasirox. For example, Deferasirox has been treated with N,N'-Dicyclohexylcarbodiimide (DCC) and glycine (B1666218) methyl ester or phenylalanine methyl ester to create new compounds. nih.govresearchgate.net These modifications attach the amino acid to the carboxylic acid moiety of Deferasirox via an amide bond, while the amino acid itself contains a methyl ester. nih.govresearchgate.net
Another strategy involves the direct modification of the carboxylic acid group of Deferasirox into different ester forms. utexas.edu However, studies on a class of ester derivatives of Deferasirox indicated that they performed poorly in terms of their intended biological activity, suggesting that the amide linkage might be more crucial for the desired effects in those specific analogs. utexas.edu
The design of such analogs often involves a multi-step synthesis. For instance, the synthesis of imidazole-modified Deferasirox involved creating an ester linkage. rsc.org These synthetic efforts demonstrate the versatility of the carboxylic acid group on Deferasirox for chemical modification and the exploration of new chemical entities based on its scaffold.
Strategies for Structural Diversification via Esterification
The structural modification of the carboxylic acid group of Deferasirox via esterification is a primary strategy for diversifying the compound's physicochemical properties, such as lipophilicity, which can influence its pharmacokinetic profile. smolecule.com This derivatization is also a crucial step in synthesizing more complex analogs for research purposes. The primary methods for creating ester derivatives of Deferasirox include direct esterification and transesterification. smolecule.com
Direct esterification involves the reaction of Deferasirox with an alcohol in the presence of an acid catalyst. smolecule.comtandfonline.com A common laboratory-scale synthesis of this compound, for instance, involves refluxing Deferasirox in methanol with a few drops of concentrated sulfuric acid for an extended period. tandfonline.com This straightforward approach can be adapted to synthesize various alkyl esters, such as the ethyl and isopropyl esters, by using the corresponding alcohol (e.g., ethanol or isopropanol). smolecule.comtandfonline.com The formation of this compound and ethyl ester has also been observed as an impurity during the synthesis of Deferasirox itself when methanol or ethanol are used as solvents, highlighting the feasibility of this reaction. tandfonline.comtandfonline.com
Another key strategy for structural diversification is using Deferasirox esters as intermediates for further modification. For example, the methyl or ethyl ester of Deferasirox can be reacted with hydrazine (B178648) to form a deferasirox-substituted hydrazide. nih.gov This hydrazide then serves as a versatile building block for synthesizing a wide range of novel derivatives, such as triazolo-thiadiazine hybrids, by reacting it with various electrophiles. nih.gov This multi-step approach allows for the introduction of diverse functional groups and heterocyclic systems, significantly expanding the chemical space around the Deferasirox scaffold.
The following table summarizes common esterification strategies for Deferasirox.
| Strategy | Description | Reagents & Conditions | Resulting Compound | Reference |
| Direct Acid-Catalyzed Esterification | Deferasirox is reacted directly with an alcohol under acidic conditions. | Deferasirox, Methanol, Concentrated H₂SO₄, Reflux | This compound | tandfonline.com |
| Direct Acid-Catalyzed Esterification | Deferasirox is reacted directly with an alcohol under acidic conditions. | Deferasirox, Isopropanol, Acid Catalyst, Reflux | Deferasirox Isopropyl Ester | smolecule.com |
| Transesterification | An existing ester of Deferasirox is reacted with a different alcohol to exchange the ester group. | Deferasirox Ester, Isopropanol | Deferasirox Isopropyl Ester | smolecule.com |
| Intermediate for Hydrazide Formation | The ester derivative is used as a starting material for reaction with hydrazine. | Deferasirox Ester, Hydrazine, Ethanol | Deferasirox-substituted Hydrazide | nih.gov |
Synthesis of Novel Ester Derivatives for Research Applications
The synthesis of novel ester derivatives of Deferasirox is a focal point of research aimed at exploring new therapeutic applications, particularly in oncology. nih.govresearchgate.net By attaching different molecular fragments to the Deferasirox core via an ester or an amide linkage formed from an ester intermediate, researchers can modulate the compound's biological activity. nih.govutexas.edu
One significant area of research involves the synthesis of amino acid-ester conjugates of Deferasirox. These derivatives are created by coupling Deferasirox with the methyl ester of an amino acid, such as glycine or phenylalanine. nih.govresearchgate.net The synthesis is typically achieved using a peptide coupling agent, like N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond between the carboxylic acid of Deferasirox and the amino group of the amino acid methyl ester. nih.govresearchgate.net These novel amino acid derivatives have been investigated for their potential as anticancer agents, building upon the known iron-chelating properties of the parent drug. nih.gov
Furthermore, the ester functional group itself is a target for modification to understand structure-activity relationships. Studies have been conducted where the terminal linker of a Deferasirox derivative is intentionally an ester to compare its biological performance against analogous derivatives with amide linkers. utexas.edu This line of inquiry helps to determine if the nature of the chemical linker influences cellular uptake and cytotoxicity. utexas.edu
The table below details examples of novel ester derivatives synthesized for research applications.
| Derivative Class | Synthetic Approach | Specific Reagents | Purpose of Research | Reference |
| Amino Acid Conjugates | Amide coupling of Deferasirox with an amino acid ester. | Deferasirox, Glycine Methyl Ester, DCC | Investigation of anticancer activity. | nih.govresearchgate.net |
| Amino Acid Conjugates | Amide coupling of Deferasirox with an amino acid ester. | Deferasirox, Phenylalanine Methyl Ester, DCC | Investigation of anticancer activity. | nih.govresearchgate.net |
| Varied Ester Linkers | Synthesis of derivatives with terminal ester linkers to compare against amide-linked analogs. | Deferasirox, various alcohols/diols | To determine if the linker type influences biological effects and cytotoxicity. | utexas.edu |
| Hydrazide Derivatives | Reaction of a Deferasirox ester with hydrazine to form an intermediate for further synthesis. | This compound, Hydrazine | To create a platform for synthesizing multi-target-directed anti-neuroinflammatory agents. | nih.gov |
Advanced Analytical Characterization and Method Development for Deferasirox Methyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in resolving Deferasirox (B549329) Methyl Ester from Deferasirox and other related impurities. researchgate.net Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) play vital roles in its analytical workflow.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the quantitative determination of Deferasirox and its related substances, including the methyl ester. innovareacademics.in The development of a robust and sensitive HPLC method is essential for ensuring the purity of Deferasirox in bulk drug and pharmaceutical dosage forms. researchgate.net
The successful separation of Deferasirox Methyl Ester is highly dependent on the selection and optimization of the stationary and mobile phases.
Stationary Phase: A common choice for the stationary phase is a C18 column. researchgate.net One specific method utilizes a Shimadzu shim pack GIS (150*4.6) mm, 5µm column, which provides efficient separation. innovareacademics.in Another documented method employs a Thermo C18 column (250 mm x 4.6 mm, 5 µm).
Mobile Phase: The mobile phase composition is a critical parameter that is optimized to achieve the desired resolution between Deferasirox, its methyl ester, and other impurities.
One effective mobile phase consists of a gradient mixture of 0.1% formic acid in water and acetonitrile. innovareacademics.in
Another established method uses an isocratic mobile phase composed of a buffer, acetonitrile, and methanol (B129727) in a 50:45:5 (v/v) ratio. researchgate.net The buffer used is 10 mM potassium dihydrogen orthophosphate monohydrate, with the pH adjusted to 3.0 using orthophosphoric acid. researchgate.net
The optimization of these phases ensures a good resolution, typically greater than 2.0, between all components. researchgate.netinnovareacademics.in
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Shimadzu shim pack GIS (150*4.6) mm, 5µm | C18 column |
| Mobile Phase | Gradient mode with 0.1% Formic acid in Water: Acetonitrile | Isocratic mode with Buffer:Acetonitrile:Methanol (50:45:5, v/v) |
| Flow Rate | 1.0 ml/min | 1.0 mL min−1 |
| Column Temperature | 40 °C | Not Specified |
| Detection Wavelength | 254 nm | 245 nm |
| Injection Volume | 10 µl | 10 μL |
Ultraviolet-Visible (UV-Vis) detection is a standard and effective modality for the quantification of this compound after chromatographic separation.
A detection wavelength of 254 nm has been successfully used in an HPLC-UV method to monitor Deferasirox and its related substances. innovareacademics.in
Another method specifies a detection wavelength of 245 nm for the quantitation of Deferasirox and its impurities. researchgate.net
The choice of wavelength is based on the UV absorbance maxima of the compounds of interest, ensuring high sensitivity for their detection.
Thin-Layer Chromatography (TLC) serves as a crucial tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. innovareacademics.in For instance, during the synthesis of the methyl ester from Deferasirox and methanol in the presence of concentrated sulfuric acid, TLC is used to track the consumption of the starting material and the formation of the product. innovareacademics.in This is typically achieved using a silica (B1680970) gel 60F₂₅₄ plate as the stationary phase. The reaction is considered complete once the TLC analysis indicates the formation of the ester. innovareacademics.ininnovareacademics.in
High-Performance Liquid Chromatography (HPLC) Method Development
Stationary and Mobile Phase Optimization
Spectroscopic and Spectrometric Characterization Methodologies
Following separation, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and characterization of this compound.
In addition to NMR, mass spectrometry is also employed for characterization. This compound can be analyzed using a mass spectrometer with Electrospray Ionization (ESI). innovareacademics.in In positive ion mode, the molecular ion peak is detected at m/z 388 (M+1), and in negative ion mode, it is observed at m/z 386 (M-1), further confirming the molecular weight of 387.39 g/mol . innovareacademics.inpharmaffiliates.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
Molecular Weight Confirmation: The chemical formula for this compound is C₂₂H₁₇N₃O₄, corresponding to a molecular weight of 387.39 g/mol . veeprho.compharmaffiliates.comsynthinkchemicals.com High-resolution mass spectrometry (HRMS) is employed to confirm this exact mass, providing a primary verification of the compound's identity.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments are conducted to analyze the fragmentation of the parent ion. While specific fragmentation data for this compound is not extensively published in the provided results, general principles of ester fragmentation can be applied. libretexts.org Cleavage adjacent to the carbonyl group is a common fragmentation pathway for esters, which would result in the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃). libretexts.org Further fragmentation would likely involve the triazole and phenol (B47542) rings, providing structural confirmation. The analysis of fragmentation patterns is crucial for distinguishing this compound from related impurities. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule, confirming its structure. allmpus.com
Key expected absorption bands include:
O-H Stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) groups on the phenyl rings. core.ac.uk
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. uomustansiriyah.edu.iq
C=O Stretching: A strong absorption band characteristic of the ester carbonyl (C=O) group is expected in the range of 1715-1750 cm⁻¹. orgchemboulder.com
C=N and C=C Stretching: The triazole and aromatic rings will exhibit C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretch of the ester group will show strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com
The precise wavenumbers of these bands can provide insight into the molecular environment and confirm the presence of all key functional moieties.
Method Validation for Research and Quality Control Applications
Validated analytical methods are essential for the reliable quantification of this compound and its impurities in research and quality control settings. sysrevpharm.orgjaper.in The validation process adheres to guidelines from the International Council for Harmonisation (ICH). ijcrt.org
Assessment of Specificity and Selectivity
Specificity: This is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. sysrevpharm.org For this compound, this involves demonstrating that the analytical signal is not affected by other related substances, including Deferasirox and its various process impurities. pharmaffiliates.comveeprho.com
Selectivity: Selectivity refers to the ability of the method to differentiate and quantify the analyte in a complex mixture. demarcheiso17025.comich.org In chromatographic methods like HPLC, selectivity is demonstrated by achieving baseline separation between the this compound peak and peaks of all potential impurities and degradation products. scielo.br Forced degradation studies are often performed to generate potential degradation products and prove the stability-indicating nature of the method. ijcrt.org
Evaluation of Linearity, Accuracy, and Precision
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. sysrevpharm.org For Deferasirox, a related compound, linearity has been demonstrated in the range of 5.2-80 µg/ml with a correlation coefficient (r²) of 0.9998. ijcrt.org Similar studies for this compound would involve preparing standard solutions at several concentration levels and plotting the analytical response versus concentration.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. sysrevpharm.org It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated. For Deferasirox, mean recovery values between 100.20% and 101.22% have been reported. ijcrt.org
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sysrevpharm.org It is usually expressed as the relative standard deviation (RSD). For Deferasirox, a method precision with an RSD of 1.664% has been reported. ijcrt.org
The following table summarizes typical validation parameters for a related analytical method, which would be analogous for this compound:
| Parameter | Specification | Finding for Deferasirox Method |
| Linearity Range | Correlation coefficient (r²) > 0.999 | 5.2-80 µg/ml, r² = 0.9998 ijcrt.org |
| Accuracy | % Recovery within 98-102% | 100.20% - 101.22% ijcrt.org |
| Precision | % RSD < 2% | 1.664% ijcrt.org |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.com
These limits are crucial for analyzing trace amounts of this compound, particularly when it is considered an impurity. The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines. sepscience.com For a validated HPLC method for Deferasirox, the LOD and LOQ were found to be 2.6545 µg/ml and 8.0442 µg/ml, respectively. ijcrt.org
| Parameter | Definition | Typical Method |
| LOD | Lowest detectable concentration | 3.3 x (Standard Deviation of Response / Slope of Calibration Curve) sepscience.com |
| LOQ | Lowest quantifiable concentration | 10 x (Standard Deviation of Response / Slope of Calibration Curve) sepscience.com |
Application in Impurity Profiling and Reference Standard Characterization
This compound is classified as an impurity of Deferasirox and is also used as a reference standard for analytical purposes. axios-research.comveeprho.compharmaffiliates.com
Impurity Profiling: The development of sensitive and specific analytical methods is critical for the detection and quantification of this compound as a potential impurity in the final Deferasirox drug substance. scirp.orgscirp.org Regulatory guidelines require that impurities be monitored and controlled to ensure the safety and efficacy of the API. The methods described above, once validated, are employed for routine quality control testing of Deferasirox batches.
Reference Standard Characterization: As a reference standard, this compound must be fully characterized to confirm its identity and purity. axios-research.comsynthinkchemicals.com This involves the use of a combination of analytical techniques, including MS and IR spectroscopy as detailed above, as well as chromatography (HPLC) to establish a purity value. allmpus.com This well-characterized reference standard is then used for the identification and quantification of this compound in test samples. axios-research.com
Role as a Reference Standard in Pharmaceutical Research
This compound, a key intermediate and impurity in the synthesis of the iron-chelating agent Deferasirox, serves a critical function as a reference standard in pharmaceutical research and quality control. axios-research.comtandfonline.comveeprho.com Its availability as a fully characterized chemical compound is essential for the development and validation of analytical methods, ensuring the quality and consistency of the final active pharmaceutical ingredient (API). axios-research.comsynzeal.com
Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis. In the context of Deferasirox, the methyl ester is used for several key analytical applications:
Analytical Method Development and Validation (AMV): this compound is instrumental in developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify Deferasirox and its related substances. axios-research.comsynzeal.com These methods are crucial for assessing the purity and stability of the drug.
Quality Control (QC): During the synthesis and formulation stages of Deferasirox, the methyl ester reference standard is used for quality control checks to ensure that the level of this specific impurity remains within acceptable, safe limits. axios-research.comveeprho.com Regulatory bodies like the FDA, ICH, and EMA mandate strict control over impurities in pharmaceutical products. veeprho.com
Traceability: The use of a well-characterized reference standard like this compound allows for traceability to pharmacopeial standards (e.g., USP or EP), which is a fundamental requirement for regulatory compliance. axios-research.comweblivelink.com
During the process development of Deferasirox, this compound was identified as one of several related substances. tandfonline.comresearchgate.net It can form as an impurity when methanol is used as a solvent during the synthesis of Deferasirox. veeprho.comtandfonline.com Research has shown that this impurity can be present at levels up to 0.30% in the final reaction mixture, although purification steps can reduce this to as low as 0.02% in the final drug substance. tandfonline.com
The chemical and physical properties of this compound are well-documented, further supporting its role as a reference standard.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1266741-05-2 | axios-research.comveeprho.compharmaffiliates.com |
| Molecular Formula | C₂₂H₁₇N₃O₄ | pharmaffiliates.com |
| Molecular Weight | 387.39 g/mol | axios-research.compharmaffiliates.com |
| IUPAC Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid methyl ester | synzeal.com |
Analytical Strategy for Related Substances in Deferasirox Research
A robust analytical strategy is paramount for identifying and controlling related substances, including process impurities and degradation products, in Deferasirox. This ensures the safety and efficacy of the final drug product. veeprho.com The primary analytical technique employed for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (MS) for structural elucidation. researchgate.netoup.comnih.gov
The development of a stability-indicating HPLC method is a cornerstone of this strategy. Such a method can separate the active ingredient, Deferasirox, from its potential impurities and degradation products that may form under various stress conditions like acid and alkali hydrolysis, oxidation, and photolysis. ijpsonline.comijpsonline.comijpras.com
Key components of the analytical strategy include:
Method Development: This involves optimizing chromatographic conditions to achieve effective separation of all relevant compounds. Key parameters that are adjusted include the type of stationary phase (e.g., C18 column), the composition of the mobile phase, flow rate, and detection wavelength. researchgate.netoup.comijpras.com For instance, one method utilizes a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile, with UV detection at 245 nm. researchgate.net Another method employs a mobile phase of methanol and formic acid with detection at 248 nm. wisdomlib.org
Forced Degradation Studies: To establish the stability-indicating nature of an analytical method, forced degradation studies are conducted. Deferasirox is subjected to harsh conditions to intentionally produce degradation products. ijpsonline.comijpras.com Studies have shown that Deferasirox is susceptible to degradation under acidic and basic conditions. ijpsonline.comijpras.com The analytical method must be able to resolve the main Deferasirox peak from these degradation product peaks.
Method Validation: Once developed, the analytical method is rigorously validated according to International Council for Harmonisation (ICH) guidelines. oup.comijpsonline.com Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netoup.com This ensures the method is reliable and reproducible for its intended purpose.
Table 2: Exemplary HPLC Method Parameters for Deferasirox and Related Substances
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | CAPCELL PAK C18 MGⅡ (250 mm×4.6 mm, 5 μm) | Kromasil C18 | Hypresil BDS (150 × 4.6mm, 5µm) |
| Mobile Phase | Phosphate buffer (pH 3.5) and Acetonitrile (gradient) | Methanol and Formic acid | Buffer (OPA in Water) and Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 245 nm | 248 nm | 245 nm |
| Source | researchgate.net | wisdomlib.org | ijpras.com |
Research has successfully identified several process-related impurities and degradation products of Deferasirox. tandfonline.comresearchgate.net Besides this compound, other identified related substances include Deferasirox Ethyl Ester, Salicylic Acid, and Salicylamide. tandfonline.comresearchgate.net The developed analytical methods have demonstrated good linearity and precision for these compounds, allowing for their accurate quantification. researchgate.net For example, one HPLC method showed a linearity range of 0.1-40 µg/mL for Deferasirox and specific ranges for its impurities, with all correlation coefficients (R²) being 0.9997 or higher. researchgate.net The detection limits for impurities can be as low as 0.0005%, showcasing the high sensitivity of these methods. nih.gov
In addition to HPLC, High-Performance Thin-Layer Chromatography (HPTLC) has also been developed as a stability-indicating method for the estimation of Deferasirox. ijpsonline.comijpsonline.com One such HPTLC method uses a mobile phase of chloroform, methanol, and triethylamine (B128534) (9:1:0.5 v/v/v) and densitometric scanning at 248 nm. ijpsonline.com This method was validated and showed good linearity in the concentration range of 250-1250 ng/band. ijpsonline.comijpsonline.com
The comprehensive analytical strategy, encompassing the use of reference standards like this compound and the development of validated, stability-indicating chromatographic methods, is essential for ensuring the quality, safety, and efficacy of Deferasirox drug products.
Prodrug Research and Design Concepts Incorporating Deferasirox Methyl Ester
Conceptual Framework of Deferasirox (B549329) Methyl Ester as a Prodrug Candidate
Deferasirox is an orally active iron chelator used in the management of chronic iron overload. mjhid.orgnih.govnih.gov However, its molecular structure possesses characteristics, such as polarity and hydrogen-bonding capabilities, that can limit its transport across biological membranes and gastrointestinal absorption. researchgate.net The prodrug approach is a widely utilized strategy to overcome such limitations by masking polar functional groups, thereby enhancing properties like membrane permeability. researchgate.netnih.govscirp.org
Deferasirox Methyl Ester, a derivative of Deferasirox where the carboxylic acid group is converted to a methyl ester, serves as a prime candidate for a prodrug. researchgate.netnih.govsynzeal.com The fundamental concept is to mask the polar carboxylic acid group of Deferasirox, a modification intended to increase its lipophilicity. researchgate.netscirp.org This increased lipophilicity is expected to facilitate its passive diffusion across cell membranes. scirp.org Once inside the body, the ester group is designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug, Deferasirox, to exert its iron-chelating effects. scirp.orgnih.gov This strategy aims to improve the oral bioavailability of the active compound. researchgate.netnih.gov The synthesis of this compound has been described in the literature, often as an intermediate in the synthesis of Deferasirox itself or its analogs. nih.gov
Molecular Design Principles for Ester-Based Prodrugs
The design of ester-based prodrugs involves a careful balance of physicochemical properties to ensure efficient delivery and subsequent activation of the parent drug. nih.gov Key principles revolve around modulating lipophilicity and ensuring appropriate stability and bioconversion of the ester linkage. nih.govnih.gov
For Deferasirox, the conversion of its carboxylic acid to a methyl ester is a direct application of this principle. The resulting this compound is expected to be more lipophilic than the parent drug. This enhanced lipophilicity is a critical factor for potentially improving its transport across the gastrointestinal tract and into target cells. researchgate.netresearchgate.net The selection of the ester promoiety (in this case, a methyl group) is crucial, as different ester groups can lead to varying degrees of lipophilicity and, consequently, different absorption and distribution profiles. nih.gov
Table 1: Physicochemical Properties of Deferasirox and its Methyl Ester Prodrug Candidate
| Compound | Functional Group | Expected Change in Lipophilicity | Rationale for Enhanced Delivery |
|---|---|---|---|
| Deferasirox | Carboxylic Acid | Lower | The polar carboxylic acid group can limit passive diffusion across lipid membranes. researchgate.net |
| This compound | Methyl Ester | Higher | Masking the polar carboxylic acid with a methyl ester group increases lipophilicity, potentially improving membrane permeability. researchgate.netscirp.org |
An ideal ester prodrug must be chemically stable enough to survive storage and the gastrointestinal environment, yet be labile enough to be efficiently cleaved by enzymes in the body to release the active drug. nih.govnih.gov The stability of the ester linkage is influenced by its molecular structure and the surrounding chemical environment, including pH. nih.gov
The rate of bioconversion, or the enzymatic hydrolysis of the ester back to the active carboxylic acid, is a critical determinant of the prodrug's efficacy. scirp.org This conversion is typically mediated by esterases, which are abundant in the liver, plasma, and other tissues. scirp.orgnih.gov The steric and electronic properties of the alcohol and acid portions of the ester influence its susceptibility to enzymatic hydrolysis. nih.gov For this compound, the methyl ester is generally susceptible to hydrolysis by esterases. nih.gov However, the rate of this conversion can vary, and if it is too slow, it could limit the availability of the active Deferasirox. scirp.org Conversely, if the ester is too unstable, it may prematurely hydrolyze before reaching the target site. nih.gov
Lipophilicity Modulation for Enhanced Biological Delivery
Enzymatic Activation Mechanisms in Preclinical Models
The conversion of an ester prodrug to its active form is a key step in its mechanism of action. Preclinical in vitro models are essential for studying the enzymes involved and the kinetics of this activation process. scirp.org
The primary mechanism for the activation of ester prodrugs is hydrolysis catalyzed by esterase enzymes. scirp.orgnih.gov These enzymes, such as carboxylesterases and butyrylcholinesterases, are widely distributed in the body and are responsible for the metabolism of many ester-containing drugs. nih.gov In the context of this compound, these enzymes would cleave the ester bond, releasing methanol (B129727) and the active Deferasirox. nih.gov
The efficiency of this conversion can be influenced by the specific type of esterase present in different tissues and species. rsc.org For instance, the high abundance of carboxylesterases in rat plasma can lead to rapid hydrolysis of ester prodrugs in this species. rsc.org Studies with other ester prodrugs have shown that enzymes like paraoxonase 1 (PON1) can also play a significant role in their bioactivation in human plasma. rsc.org
In vitro systems, such as liver microsomes and plasma stability assays, are valuable tools for investigating the metabolic pathways and enzyme kinetics of prodrug activation. scirp.org Liver microsomes contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s and some esterases, allowing researchers to study the metabolic fate of a compound in a controlled environment. scirp.orgnih.gov
For Deferasirox, the main metabolic pathway is glucuronidation, with oxidative metabolism by cytochrome P450 enzymes (CYP1A2 and CYP3A4) being a minor pathway. nih.govresearchgate.netnih.gov While these studies focus on the metabolism of the parent drug, similar in vitro systems would be employed to study the hydrolysis of this compound. By incubating the prodrug with liver microsomes or plasma and analyzing the samples over time, researchers can determine the rate of conversion to Deferasirox and identify the primary enzymes responsible. scirp.orgrsc.org
Kinetic studies provide quantitative data on the efficiency of the enzymatic conversion. By determining parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the affinity of the esterase for the prodrug and the maximum rate of conversion can be established. This information is crucial for predicting the in vivo performance of the prodrug.
Table 2: Key Enzymes in Drug Metabolism and their Relevance to this compound
| Enzyme Family | Primary Function | Potential Role in this compound Metabolism |
|---|---|---|
| Esterases (e.g., Carboxylesterases) | Hydrolysis of ester and amide bonds. nih.gov | Primary enzymes responsible for the conversion of this compound to active Deferasirox. scirp.org |
| Cytochrome P450s (e.g., CYP1A2, CYP3A4) | Oxidative metabolism of a wide range of compounds. nih.gov | Minor role in the metabolism of the parent drug, Deferasirox. nih.govresearchgate.netnih.gov Their direct role in the hydrolysis of the methyl ester is likely minimal compared to esterases. |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation (a major Phase II metabolic pathway). nih.gov | Main pathway for the metabolism of the parent drug, Deferasirox, after its formation from the prodrug. nih.gov |
Esterase-Mediated Hydrolysis and Conversion to Active Species
Strategic Applications in Enhanced Preclinical Delivery Systems
The development of prodrugs, which are inactive precursors that are converted into the active drug within the body, represents a key strategy for improving the pharmaceutical properties of therapeutic agents. scirp.org For Deferasirox, an iron chelator, masking its polar functional groups through the formation of an ester, such as this compound, is a design concept aimed at enhancing properties like membrane permeability. researchgate.net The rationale is to create a more lipophilic molecule that can more easily traverse cellular membranes, with the ester group being subsequently cleaved by intracellular enzymes to release the active Deferasirox. researchgate.net Research into various Deferasirox prodrugs and delivery systems provides a framework for understanding the potential preclinical applications of this compound.
The primary goal of creating an ester prodrug like this compound is to improve the pharmacokinetic profile of the parent compound. scirp.org Esterification of a drug can enhance its lipophilicity, which may lead to improved absorption and bioavailability. researchgate.net While specific in vivo pharmacokinetic data for this compound is not extensively detailed in the available literature, studies on other Deferasirox formulations and prodrugs in animal models highlight the potential for such modifications to alter drug exposure.
The development of new formulations is often intended to achieve a more predictable drug exposure and pharmacokinetic profile. nih.gov For instance, research on different oral formulations of Deferasirox has shown significant differences in key pharmacokinetic parameters such as maximum concentration (Cmax) and the area under the curve (AUC), which indicates total drug exposure. nih.gov A comparison between a dispersible tablet and a film-coated tablet of Deferasirox in a clinical setting revealed that the film-coated tablet resulted in a higher Cmax and AUC. nih.gov This demonstrates that formulation changes alone can significantly impact bioavailability.
Prodrug strategies are employed to overcome limitations of the parent drug. mdpi.com For example, the ethyl ester prodrug oseltamivir (B103847) was developed to improve the poor bioavailability of its active form, GS 4071, achieving significantly higher bioavailability in mice, dogs, and humans. mdpi.com This success underscores the potential of an ester prodrug approach for this compound. Research into other Deferasirox derivatives, such as those synthesized with glycine (B1666218) or phenylalanine methyl ester, has also been conducted to explore their potential as anti-cancer therapeutics, indicating active investigation into ester-based prodrugs of Deferasirox. researchgate.net
Table 1: Illustrative Pharmacokinetic Parameters of Different Deferasirox Formulations This table presents data from a comparative study of Deferasirox formulations to illustrate how modifications can impact pharmacokinetic outcomes. The data is not specific to this compound but serves as a relevant example.
| Formulation | Cmax (μMol/L) | AUC (μMol*h/L) | Source |
| Dispersible Tablets (DT) | 69.7 | 846 | nih.gov |
| Film-Coated Tablets (FCT) | 99.5 | 1278 | nih.gov |
The integration of Deferasirox and its derivatives into nanocarrier systems is a promising strategy for enhancing targeted delivery and controlling the release of the compound in preclinical research. frontiersin.org These systems can protect the encapsulated drug from degradation, improve solubility, and be engineered to accumulate at specific sites, thereby maximizing therapeutic effect at the target while minimizing systemic exposure. nih.govacs.org A prodrug like this compound, with its increased lipophilicity, could be an ideal candidate for encapsulation within the lipid or polymeric matrix of various nanocarriers.
Several types of nanocarriers have been investigated for the delivery of Deferasirox and its derivatives:
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: DFX has been successfully loaded into PLGA nanoparticles. nih.gov These biodegradable and biocompatible carriers can be engineered for targeted lung delivery and provide sustained release of the encapsulated agent. nih.gov Studies have shown high loading efficiency of DFX into PLGA nanoparticles, which is crucial for delivering a sufficient amount of the agent to the target site. nih.gov
Niosomes: These are vesicular systems composed of non-ionic surfactants and cholesterol that are biocompatible and biodegradable. acs.org Niosomal formulations of Deferasirox have been shown to enable sustained drug release and increase the concentration of the drug at the target site compared to the free drug. acs.org The unique structure of niosomes makes them suitable for encapsulating lipophilic compounds.
Mesoporous Silica (B1680970) Nanoparticles: Sugar-conjugated dendritic mesoporous silica nanoparticles have been developed as pH-responsive nanocarriers for the targeted delivery and controlled release of Deferasirox. hgxx.org This "smart" delivery system is designed to release its payload in response to specific environmental triggers, such as the lower pH found in certain pathological tissues. hgxx.org
The use of nanocarriers can significantly alter the biodistribution of a drug, enhancing its accumulation at the site of interest. nih.gov The physical properties of the nanoparticles, such as size and surface characteristics, can be manipulated to achieve the desired delivery profile. frontiersin.orgnih.gov For a research compound like this compound, integration into such systems would allow for more precise investigations into its activity in specific tissues or cell types in animal models.
Table 2: Examples of Nanocarrier Systems Studied for Deferasirox Delivery This table summarizes findings from various studies to showcase the characteristics of nanocarriers used for Deferasirox, demonstrating the feasibility of this approach for its derivatives like the methyl ester.
| Nanocarrier System | Average Size | Encapsulation Efficiency (%) | Key Feature | Source |
| PLGA Nanoparticles | ~50 nm | ~80% | Targeted lung accumulation | nih.gov |
| pH-Responsive Niosomes | 107 ± 2 nm | 84.2 ± 2.6% | pH-responsive release | acs.org |
| Silica Nanoparticles | Not Specified | Not Specified | pH-responsive, targeted | hgxx.org |
Molecular and Mechanistic Investigations of Deferasirox Methyl Ester and Its Analogs Preclinical Focus
Ligand-Metal Ion Coordination Chemistry (Theoretical and Computational Studies)
Complexation with Transition Metals (e.g., Iron, Aluminum, Gallium)
Deferasirox (B549329) and its derivatives are recognized for their potent iron-chelating capabilities, a property central to their therapeutic applications. researchgate.net As a tridentate ligand, two Deferasirox molecules typically coordinate with a single iron ion to form a stable 2:1 complex. nih.govresearchgate.netdrugbank.com This coordination involves binding through two phenolic hydroxyl groups and a nitrogen atom from the triazole ring. researchgate.netresearchgate.net The high affinity for Fe(III) is a defining characteristic, effectively sequestering the metal ion. researchgate.net
Theoretical studies have extended the understanding of this coordination chemistry to other trivalent metal ions, such as aluminum (Al³⁺) and gallium (Ga³⁺). physchemres.orgphyschemres.org These metals are of interest due to their potential toxicity in biological systems. physchemres.orgphyschemres.org Computational analyses have been employed to investigate the complexation of Deferasirox with Al³⁺ and Ga³⁺, often as substitutes for the paramagnetic Fe³⁺ in certain experimental techniques like NMR. physchemres.org Studies have shown that Deferasirox can form stable 2:1 complexes with both aluminum and gallium. physchemres.orgphyschemres.org
Computational Modeling of Binding Modes and Affinities (e.g., DFT, Molecular Docking)
Density Functional Theory (DFT) and other computational methods have been instrumental in elucidating the binding modes and affinities of Deferasirox and its analogs with metal ions. physchemres.orgphyschemres.orgnih.gov These theoretical studies provide detailed insights into the electronic structure and stability of the resulting metal complexes. physchemres.orgphyschemres.org
For instance, DFT calculations have been used to compare the stability of Deferasirox complexes with aluminum and gallium. physchemres.orgphyschemres.org Topological analysis of the electron density has indicated that the Deferasirox-aluminum complex is more stable than the Deferasirox-gallium complex. physchemres.orgphyschemres.org This is supported by natural charge analysis, which reveals that aluminum has a more positive charge character than gallium, leading to a more favorable interaction with the electron-donating atoms of the Deferasirox ligand. physchemres.orgphyschemres.org
Furthermore, time-dependent DFT (TD-DFT) studies have been used to predict the electronic absorption spectra of these complexes, showing a blue shift in the presence of a solvent. physchemres.orgphyschemres.org Molecular docking, another key computational tool, has been utilized to predict the binding interactions between ligands and their target macromolecules, such as proteins. researchgate.netresearchgate.netscielo.org.mx These simulations help in understanding the specific binding modes and orientations of the chelators within the active sites of biological targets. researchgate.net
Interactions with Biological Macromolecules (Preclinical/In Vitro Investigations)
Binding to Enzymes and Proteins (e.g., Histone Demethylases in in vitro models)
Recent preclinical research has uncovered that the biological activity of Deferasirox and its derivatives extends beyond simple iron chelation. These compounds have been shown to interact with and inhibit various enzymes, opening new avenues for their therapeutic application. nih.govfrontiersin.orgacs.org
One significant area of investigation is the inhibition of Fe(II)- and 2-oxoglutarate (2OG)-dependent JumonjiC domain-containing histone demethylases (JmjC KDMs). nih.govfrontiersin.org These enzymes are crucial epigenetic regulators and have emerged as targets in oncology. nih.gov In vitro screening of a panel of clinically used iron chelators revealed that Deferasirox potently inhibits the JmjC KDM, JMJD2A (KDM4A). nih.gov Kinetic and spectroscopic studies have confirmed that Deferasirox acts as a bona fide active site-binding inhibitor of these enzymes. nih.gov The development of Deferasirox derivatives with improved cell permeability has led to significant upregulation of histone trimethylation and potent inhibition of cancer cell growth, suggesting that its therapeutic effects may, in part, be due to the inhibition of 2OG oxygenases. nih.gov
In addition to histone demethylases, Deferasirox and its analogs have been identified as inhibitors of other enzymes, such as kallikrein-related peptidases (KLKs), which are implicated in neurodegenerative diseases. nih.govresearchgate.net
Investigation of Molecular Mechanisms of Action in Cellular Assays (e.g., anti-cancer mechanisms in in vitro cell lines)
The anti-cancer properties of Deferasirox and its derivatives have been a major focus of in vitro cellular studies. researchgate.netplos.orgbiorxiv.org These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines. researchgate.netresearchgate.net
The primary anti-cancer mechanism is attributed to their ability to deplete cancer cells of iron, which is essential for rapid DNA synthesis and cell proliferation. researchgate.netnih.gov However, research has revealed more complex molecular mechanisms. For example, Deferasirox has been shown to induce the expression of the metastasis suppressor protein N-myc downstream regulated gene-1 (NDRG1) and up-regulate the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net It also decreases the levels of cyclin D1 and increases the expression of apoptosis markers like cleaved caspase-3. nih.govresearchgate.net
Furthermore, mitochondrially targeted derivatives of Deferasirox, such as mitoDFX, have been synthesized to enhance anti-cancer efficacy. biorxiv.org These analogs have shown potent cytotoxic effects against cancer cells at nanomolar concentrations by simultaneously inducing iron deprivation and a form of iron-dependent cell death called ferroptosis. biorxiv.org In vitro studies using various cancer cell lines, including those from breast, lung, and pancreatic cancers, have consistently shown that Deferasirox and its derivatives can inhibit cell growth and induce apoptosis. biorxiv.org
Structure-Activity Relationship (SAR) Studies of Deferasirox Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of Deferasirox by modifying its chemical structure. nih.govnih.gov These studies involve synthesizing a series of derivatives and evaluating how changes in their structure affect their biological activity.
For example, SAR studies on Deferasirox derivatives have been conducted to explore their potential as inhibitors of enzymes like kallikrein-related peptidases (KLKs) and urease. researchgate.netnih.govnih.gov In one study, pharmacomodulations were performed by varying substitutions at the N1 position of the triazole ring and the diphenol chelating portion of the molecule. nih.gov The inhibitory potential of these new compounds against KLKs 1, 6, and 8 was then assessed. nih.gov It was found that certain derivatives bearing acidic functional groups or non-hindered amino acid groups showed selective and potent inhibition of KLK8. nih.gov
Another study focused on synthesizing triazolo-thiadiazine hybrids of Deferasirox to act as multi-target agents for conditions like Alzheimer's disease. nih.govrsc.org By modifying a specific zone of the molecule with different substituents on an aromatic ring, researchers were able to modulate the inhibitory activity against enzymes such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govrsc.org
These SAR studies provide valuable insights into the chemical features required for potent and selective biological activity, guiding the design of new and improved Deferasirox-based therapeutic agents. nih.govnih.gov
Interactive Data Table: SAR of Deferasirox Derivatives against Various Enzymes
| Compound/Derivative | Target Enzyme(s) | Key Structural Modification | Observed Activity | Reference(s) |
| Deferasirox (DFX) | Kallikrein 8 (KLK8) | Parent Compound | Micromolar inhibition | nih.gov |
| DFX Derivative (3b) | Kallikrein 8 (KLK8) | Carboxyl group on phenyl ring at N1 | Potent and selective inhibition of KLK8 | nih.gov |
| DFX Derivative (3t) | Kallikrein 8 (KLK8) | Sulfonic group on phenyl ring at N1 | Potent and selective inhibition of KLK8 | nih.gov |
| DFX Derivative (11) | AChE, MAO-B, COX-2 | Hydrazide derivative | Potent inhibitor of all targeted enzymes | nih.govrsc.org |
| DFX Derivative (13) | AChE, COX-2, 5-LOX | 1,3,4-triazole-2-thione amine derivative | Good inhibition potential | nih.gov |
| Tetrazole Derivative | Jack bean urease | Tetrazole bioisostere of carboxylate | Most potent urease inhibitory activity (IC50 = 1.268 µM) | nih.gov |
| Hydrazine (B178648) Derivative | Jack bean urease | Hydrazine bioisostere of carboxylate | Potent urease inhibitory activity (IC50 = 3.254 µM) | nih.gov |
Influence of Ester Moiety on Molecular Interactions
The introduction of a methyl ester moiety to the deferasirox structure significantly alters its physicochemical properties, which in turn influences its molecular interactions. While specific studies focusing solely on the methyl ester are limited in publicly available literature, the principles of medicinal chemistry and findings from related deferasirox analogs allow for an informed discussion.
Esterification of a carboxylic acid, such as in the parent deferasirox, is a common strategy in drug design to modify properties like lipophilicity. The methyl ester of deferasirox is expected to be more lipophilic than deferasirox itself. This increased lipophilicity can enhance the compound's ability to permeate cell membranes, potentially leading to altered intracellular concentrations and interactions with subcellular components.
In the broader context of iron chelators, the modification of the core structure, including the introduction of ester groups, has been a key strategy to improve properties like oral bioavailability and tissue distribution. For instance, in studies of desferrithiocin (B607067) analogs, the ethyl ester form was investigated to understand its iron clearing efficiency, which was found to be different from its corresponding carboxylic acid form. nih.gov This highlights that the ester moiety is a critical determinant of how the molecule interacts within a biological system to produce its therapeutic effect.
The ester group can also influence how the molecule binds to its primary target, iron, as well as its interactions with other proteins and enzymes. The electronic and steric effects of the methyl ester group, compared to the carboxylate of deferasirox, could lead to different binding affinities and conformations when interacting with biological macromolecules. While deferasirox's primary mechanism is the chelation of iron, it is also known to inhibit nuclear factor-κB (NF-κB) independently of its iron-chelating activity. glpbio.com The impact of the methyl ester on this and other off-target interactions remains an area for further preclinical investigation.
Correlation of Structural Features with Preclinical Biological Activity
The biological activity of deferasirox and its analogs is intrinsically linked to their structural features. Preclinical studies have demonstrated that deferasirox possesses antitumor activity in various cancer cell lines and animal models. glpbio.com For instance, in murine leukemic cell lines, deferasirox showed antileukemic effects both in vitro and in vivo. glpbio.comscience.gov It has also been shown to inhibit the growth of esophageal cancer in vitro and in vivo. glpbio.com
The core structure of deferasirox, an N-substituted bishydroxyphenyltriazole, is essential for its tridentate chelation of iron. glpbio.com The specific arrangement of the hydroxyl and nitrogen atoms allows for the formation of a stable 2:1 complex with a ferric ion (Fe³⁺). chemicalbook.com This high affinity and selectivity for iron are central to its therapeutic action in reducing iron overload.
The introduction of a methyl ester in Deferasirox Methyl Ester would classify it as a prodrug of deferasirox, assuming it is hydrolyzed in vivo to the active carboxylic acid form. The preclinical biological activity of this compound would therefore be highly dependent on the rate and extent of this conversion. The intended effect is often to improve the pharmacokinetic profile of the parent drug.
Studies on other iron chelator analogs have shown that modifications to the periphery of the molecule can significantly impact efficacy and safety. For example, the development of desferrithiocin analogs involved altering parts of the molecule to reduce the nephrotoxicity observed with the parent compound while maintaining or improving iron clearing efficiency. nih.gov These studies underscore the critical relationship between specific structural features and the resulting preclinical biological activity and safety profile.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling (Non-Human In Vivo Models)
This subsection focuses on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic effects in animal models. The data is crucial for predicting the compound's behavior and efficacy in a living system.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical ADME studies in animal models are essential to characterize the disposition of a new chemical entity. For deferasirox, pharmacokinetic studies have been conducted in rats. Following oral administration, deferasirox is absorbed, with its distribution primarily to the blood, excretory organs like the liver and kidneys, and the gastrointestinal tract. researchgate.net A notable feature of deferasirox is its enterohepatic recirculation. researchgate.net
The metabolism of deferasirox is primarily through glucuronidation, with cytochrome P450-mediated oxidation being a minor pathway. chemicalbook.com The resulting glucuronide metabolites and unchanged drug are then predominantly excreted in the feces via biliary elimination. chemicalbook.comresearchgate.net A smaller portion, around 8%, is excreted in the urine. chemicalbook.com The drug has been shown to pass the placental barrier to a small extent and is transferred into breast milk in rats. researchgate.net
For this compound, it is anticipated that the ester would be hydrolyzed by esterase enzymes present in the plasma, liver, or other tissues to release the active parent drug, deferasirox. The ADME profile of the methyl ester would therefore encompass both the properties of the ester prodrug and the resulting active drug. The rate of this conversion would be a key parameter to determine in preclinical models.
Table 1: Summary of Preclinical ADME Findings for Deferasirox in Animal Models
| Parameter | Finding in Animal Models (Primarily Rats) | Reference(s) |
|---|---|---|
| Absorption | Rapidly absorbed after oral administration. | nih.gov |
| Distribution | Mainly distributed to blood, excretory organs, and the gastrointestinal tract. Low placental transfer and some excretion into breast milk. | researchgate.net |
| Metabolism | Primarily via glucuronidation. Minor metabolism by cytochrome P450 enzymes. | chemicalbook.com |
| Excretion | Predominantly through feces via biliary elimination. About 8% excreted in urine. | chemicalbook.comresearchgate.net |
| Special Features | Undergoes enterohepatic recirculation. | researchgate.net |
Influence on Preclinical Pharmacological Endpoints (e.g., changes in biomarkers in animal models)
In preclinical animal models, deferasirox has been shown to effectively mobilize and excrete iron, leading to changes in relevant biomarkers. In iron-overloaded mice, oral administration of deferasirox reduced iron content in the liver and tumor tissues. glpbio.com
The pharmacodynamic effects of deferasirox are not limited to iron chelation. In a study on rats with induced iron intoxication, treatment with deferasirox led to changes in serum biochemical parameters, including liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), as well as markers of kidney function such as blood urea (B33335) nitrogen (BUN) and creatinine. researchgate.netnih.gov It also impacted markers of oxidative stress, such as malondialdehyde (MDA) levels in the liver. researchgate.netnih.gov
Furthermore, in preclinical cancer models, deferasirox administration was associated with prolonged survival and reduced tumor volume in mice with secondary iron overload inoculated with L1210 leukemia cells. glpbio.com Treatment of LX-2 stellate cells (a human hepatic stellate cell line) with deferasirox resulted in a significant reduction in the expression of α1(I) procollagen (B1174764) and α-smooth muscle actin (αSMA), which are biomarkers of fibrosis. glpbio.com
For this compound, the influence on these preclinical pharmacological endpoints would be expected to be similar to deferasirox, provided it is efficiently converted to the active form in vivo. The magnitude and time course of these effects might differ depending on the pharmacokinetic profile of the methyl ester prodrug.
Table 2: Selected Preclinical Pharmacodynamic Effects of Deferasirox in Animal Models
| Model | Biomarker/Endpoint | Observed Effect | Reference(s) |
|---|---|---|---|
| Iron-overloaded mice | Liver and tumor iron content | Decreased | glpbio.com |
| Mice with L1210 leukemia | Survival, Tumor volume | Increased survival, reduced tumor volume | glpbio.com |
| Iron-intoxicated rats | Serum ALT, AST, BUN, Creatinine | Increased | researchgate.netnih.gov |
| Iron-intoxicated rats | Liver Malondialdehyde (MDA) | Increased | researchgate.netnih.gov |
| LX-2 stellate cells (in vitro) | α1(I) procollagen, α-SMA | Decreased expression | glpbio.com |
Research Applications and Emerging Areas of Deferasirox Methyl Ester Research
Application in Preclinical Disease Model Investigations
Role as a Research Tool in Iron Biology Studies (non-clinical)
Deferasirox (B549329) and its derivatives are recognized for their ability to bind to iron. researchgate.nettandfonline.comtandfonline.com This characteristic makes them valuable tools in non-clinical research to understand the intricate role of iron in various biological processes. researchgate.netresearchgate.net Iron is essential for numerous cellular functions, but an excess can be toxic. tandfonline.comresearchgate.net By chelating iron, compounds like Deferasirox and by extension, its methyl ester derivative, can be used in laboratory settings to modulate iron levels in cell cultures and animal models. nih.govnih.govmdpi.com This allows researchers to study the effects of iron deprivation on cellular pathways, which is crucial for understanding diseases characterized by iron overload or dysregulation. researchgate.netresearchgate.net For instance, studies on animal models of Alzheimer's disease and other tauopathies have utilized Deferasirox to investigate the link between iron accumulation and disease progression. nih.govmdpi.com While these studies did not show significant effects on memory or motor function, they did suggest a potential decrease in hyperphosphorylated tau, a key pathological marker. nih.govmdpi.com
Role in Pharmaceutical Process Development and Quality Assurance Research
Impurity Control Strategies for Active Pharmaceutical Ingredients (APIs)
Deferasirox Methyl Ester is recognized as a process-related impurity that can form during the synthesis of the active pharmaceutical ingredient (API) Deferasirox. tandfonline.comtandfonline.comveeprho.com Specifically, it can be formed when methanol (B129727) is used as a solvent during the manufacturing process. tandfonline.comveeprho.com The presence of impurities in an API can affect the quality and safety of the final drug product. tandfonline.com Therefore, the identification, synthesis, and characterization of impurities like this compound are crucial for developing effective impurity control strategies. tandfonline.comtandfonline.com Research in this area focuses on understanding the origin of such impurities and establishing methods for their detection and quantification to ensure the purity of the API. tandfonline.comtandfonline.com
Development of Traceability and Reference Standards
To ensure the quality and consistency of pharmaceutical products, well-characterized reference standards are essential. synzeal.comaxios-research.comsynthinkchemicals.com this compound is synthesized and used as a reference standard for this purpose. synzeal.comaxios-research.comsynthinkchemicals.comsynthinkchemicals.compharmaffiliates.comchemicea.comlgcstandards.com These reference standards are used in analytical method development, method validation, and routine quality control testing of Deferasirox. synzeal.comaxios-research.com They allow for the accurate identification and quantification of this specific impurity, ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities like the European Pharmacopoeia. synzeal.com
Future Directions and Interdisciplinary Research Opportunities
The current body of research on this compound and related compounds points towards several promising avenues for future investigation. The exploration of its biological activities, particularly in the context of urease inhibition and anti-cancer effects, warrants further in-depth studies. nih.govresearchgate.net These could involve a broader screening against different cancer cell lines and pathogens, as well as mechanistic studies to elucidate the precise molecular targets and pathways involved.
Furthermore, interdisciplinary collaborations could unlock new research opportunities. For example, the intersection of chemistry, biology, and materials science could lead to the development of novel drug delivery systems for Deferasirox derivatives. researchgate.net The synthesis of new analogs with improved potency and selectivity, guided by computational modeling and in silico screening, represents another fertile area of research. nih.govekb.eg As our understanding of the role of iron in health and disease continues to expand, the utility of research tools like this compound in fundamental biological investigations is also likely to grow. researchgate.netregulations.gov
Potential for Advanced Chemical Synthesis Methodologies
The synthesis of this compound has been documented, primarily for its characterization as a reference standard in impurity profiling of Deferasirox. The conventional method involves the esterification of Deferasirox.
One established laboratory-scale synthesis involves reacting Deferasirox with methanol in the presence of a catalytic amount of concentrated sulfuric acid, with the mixture being heated under reflux for approximately 18 hours. tandfonline.com An alternative, faster procedure uses a similar setup but with a reflux time of just one hour, followed by distillation of the reaction mixture and extraction with ethyl acetate (B1210297) to yield the product. innovareacademics.in
These existing methods, while effective, represent foundational esterification techniques. The potential for advanced chemical synthesis methodologies lies in improving efficiency, yield, and sustainability. Modern synthetic chemistry offers several avenues for exploration:
Catalytic Advancements: Research could explore the use of solid acid catalysts, which would simplify product purification by being easily filtered out, reducing the need for aqueous workups. Furthermore, transition metal-catalyzed reactions, which have been noted in novel syntheses of Deferasirox itself via different intermediates, could offer highly efficient and selective pathways. researchgate.net For instance, a novel synthesis of Deferasirox has been developed using transition metal-catalyzed sequential cross-coupling reactions, which begins with the formation of a different ester, methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate, highlighting the applicability of such advanced methods in this chemical space. researchgate.net
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and safer handling of reagents compared to batch processing.
Milder Reaction Conditions: Patents related to Deferasirox synthesis have emphasized the development of methods that operate under milder conditions to avoid high temperatures and the formation of by-products. patsnap.comgoogle.com Applying this principle to the synthesis of this compound could involve enzymatic catalysis or the use of milder coupling agents, which would be particularly advantageous for industrial-scale production.
Table 1: Synthesis and Characterization of this compound
| Parameter | Reported Data | Source |
|---|---|---|
| Synthesis Method | Deferasirox in boiling methanol with concentrated sulfuric acid. | tandfonline.com |
| Reaction Time | 1 to 18 hours. | tandfonline.cominnovareacademics.in |
| Molecular Formula | C22H17N3O4 | tandfonline.comallmpus.com |
| Molecular Weight | 387.4 g/mol | allmpus.com |
| Mass Spectrum | m/z 388.3 [M+H]+ | tandfonline.com |
| Infrared (IR) Spectrum | Carbonyl stretching at 1716.5 cm⁻¹ | tandfonline.com |
| HPLC Retention Time | 42.3 min (Relative Retention Time 1.49) | tandfonline.com |
Integration with Computational Chemistry and Artificial Intelligence in Drug Design Research
While this compound is currently viewed as an impurity, its structural similarity to a known active pharmaceutical ingredient makes it a candidate for exploration using modern drug design tools. Computational chemistry and artificial intelligence (AI) are transforming drug discovery by accelerating the identification and optimization of new therapeutic agents. frontiersin.orgnih.gov
Computational Chemistry Approaches:
Computational techniques are essential for understanding the structure-activity relationships of molecules. For Deferasirox and its derivatives, methods like Density Functional Theory (DFT) have been employed to study their chelating properties and the stability of their metal complexes. researchgate.net Molecular dynamics simulations have also been used to analyze the behavior of Deferasirox in complex systems, such as pH-responsive vesicles. acs.org
For this compound, these computational tools could be applied to:
Predict Binding Affinity: Molecular docking and simulation studies could predict the binding affinity of this compound to iron and other metal ions, comparing its potential efficacy and selectivity to the parent drug, Deferasirox.
Analyze Physicochemical Properties: Computational models can predict key drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov Such analyses for this compound could reveal whether the ester modification offers any advantages, such as improved membrane permeability or a different metabolic profile.
Artificial Intelligence in Drug Design:
Potential AI applications include:
De Novo Drug Design: Generative AI models could use the structure of this compound as a scaffold to design novel compounds with potentially enhanced iron-chelating activity or entirely new therapeutic applications. fmhr.org
Property Prediction: AI algorithms trained on large chemical databases can predict the biological activities and toxicity of molecules with high accuracy. nih.govnih.gov Applying these models to this compound could rapidly screen it for potential anticancer, anti-inflammatory, or other activities. Studies have already investigated Deferasirox derivatives for their anticancer potential. nih.gov
Retrosynthesis and Optimization: AI can predict optimal and novel synthetic routes for molecules, which could aid in developing more efficient methods for producing this compound or its derivatives for research purposes. frontiersin.org
Table 2: Potential Applications of Computational and AI Tools in this compound Research
| Tool/Technique | Application Area | Potential Research Goal | Source |
|---|---|---|---|
| Molecular Docking | Structure-Based Drug Design | Predict and compare the binding mode and affinity of this compound with biological targets (e.g., iron-binding proteins). | nih.govfmhr.org |
| Molecular Dynamics (MD) Simulation | Structural & Dynamic Analysis | Analyze the stability of the compound-target complex and its behavior in a biological environment. | acs.orgnih.gov |
| Density Functional Theory (DFT) | Quantum Chemistry | Investigate electronic properties and reactivity to understand the nature of metal chelation. | researchgate.net |
| QSAR (Quantitative Structure-Activity Relationship) | Ligand-Based Drug Design | Develop models to predict the biological activity of new derivatives based on their chemical structure. | nih.govfmhr.org |
| Machine Learning / Deep Learning | Property Prediction | Predict ADMET properties, potential therapeutic activities, and toxicity. | frontiersin.orgnih.govnih.gov |
| Generative AI Models | De Novo Drug Design | Design novel molecules based on the this compound scaffold with optimized properties. | fmhr.org |
Q & A
Q. Table 1. Key Parameters for Transesterification Optimization
| Parameter | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Catalyst Concentration | 0.5 wt% | 1.0 wt% | 1.5 wt% |
| Molar Ratio (Oil:Methanol) | 1:6 | 1:7.5 | 1:9 |
| Reaction Temperature | 50°C | 60°C | 70°C |
Q. Table 2. Stability Testing Conditions
| Condition | Duration | Acceptance Criteria |
|---|---|---|
| Accelerated (40°C/75% RH) | 6 months | ≤5% degradation |
| Long-term (25°C/60% RH) | 24 months | ≤10% degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
